
2,3,7-Trimethylindoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,7-Trimethylindoline is a heterocyclic organic compound belonging to the indoline family It is characterized by the presence of three methyl groups attached to the indoline ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,7-Trimethylindoline typically involves the alkylation of indoline derivatives. One common method is the Friedel-Crafts alkylation, where indoline is reacted with methylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure selective methylation at the desired positions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation of precursor compounds and the use of advanced separation techniques are employed to obtain high-purity this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding indole derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of reduced indoline derivatives.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid.
Major Products:
Oxidation: Indole derivatives.
Reduction: Reduced indoline derivatives.
Substitution: Halogenated or sulfonated indoline derivatives.
Scientific Research Applications
2,3,7-Trimethylindoline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action of 2,3,7-Trimethylindoline involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of cellular processes. The exact pathways depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
- 2,3,3-Trimethylindolenine
- 1,3,3-Trimethyl-2-methyleneindoline
- 2,3,3-Trimethyl-3H-indole
Comparison: 2,3,7-Trimethylindoline is unique due to the specific positioning of its methyl groups, which can influence its reactivity and interaction with other molecules. Compared to 2,3,3-Trimethylindolenine, it may exhibit different chemical behavior in substitution reactions due to steric effects. The presence of the methyl group at the 7-position can also impact its electronic properties, making it distinct from other trimethylindoline derivatives.
Properties
CAS No. |
41652-83-9 |
|---|---|
Molecular Formula |
C11H15N |
Molecular Weight |
161.24 g/mol |
IUPAC Name |
2,3,7-trimethyl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C11H15N/c1-7-5-4-6-10-8(2)9(3)12-11(7)10/h4-6,8-9,12H,1-3H3 |
InChI Key |
IUWFIUDNAUTXKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(NC2=C(C=CC=C12)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




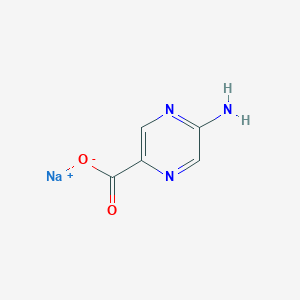

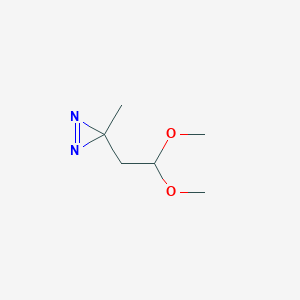
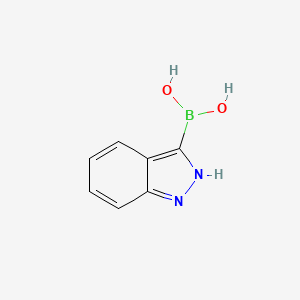
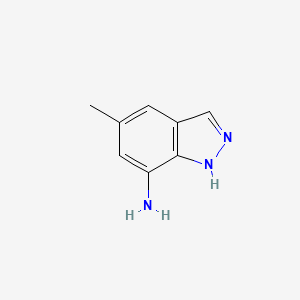
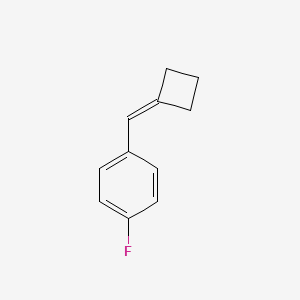
![7-amino-1H-imidazo[4,5-b]pyridin-5(4H)-one](/img/structure/B11921221.png)


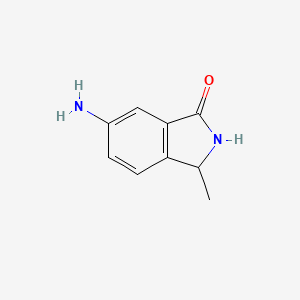
![4-Methylbenzo[d]isoxazol-3-ol](/img/structure/B11921250.png)

